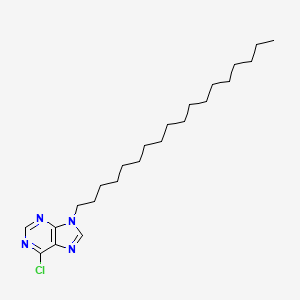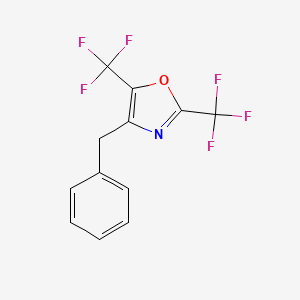
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with benzyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with a suitable reagent to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles with various functional groups.
Scientific Research Applications
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzyl group can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2,5-dimethyl-1,3-oxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
4-Phenyl-2,5-bis(trifluoromethyl)-1,3-oxazole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the benzyl group can influence its reactivity and binding interactions.
Properties
CAS No. |
63892-79-5 |
|---|---|
Molecular Formula |
C12H7F6NO |
Molecular Weight |
295.18 g/mol |
IUPAC Name |
4-benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)9-8(6-7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-5H,6H2 |
InChI Key |
FPOXCOGFLDPFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC(=N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


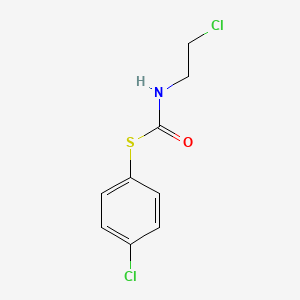
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
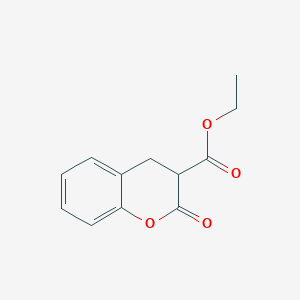
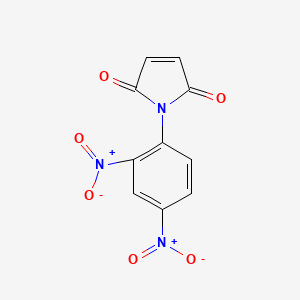
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
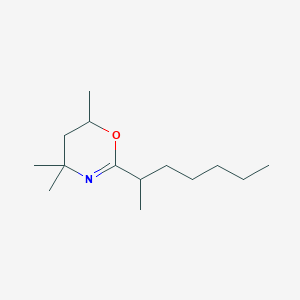
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
